2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane

Description

Historical Context and Discovery

The development of 2,3-dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane emerged from systematic investigations into halogenated derivatives of hexafluorobutenes, building upon foundational work in fluoroorganic chemistry that began in the mid-twentieth century. The compound was first synthesized as part of comprehensive studies examining the reactivity patterns of commercially available hydrofluoroolefins, specifically 1,1,1,4,4,4-hexafluorobut-2-enes, with various halogenating agents. These investigations were motivated by the need to understand the behavior of polyfluorinated alkenes under halogenation conditions and to develop new synthetic methodologies for accessing complex polyhaloalkanes.

The synthetic methodology leading to this compound was developed through systematic optimization of reaction conditions involving 2-chloro-1,1,1,4,4,4-hexafluorobut-2-enes and bromine under photochemical activation. Researchers discovered that both geometric isomers of the chlorohexafluorobutenes, designated as 6a and 6b in the literature, readily undergo addition reactions with bromine when exposed to sunlight, leading to the formation of the target dibromo-chloro compound. This photochemical approach proved superior to traditional thermal methods, offering better control over product formation and minimizing unwanted side reactions that typically accompany thermal halogenation processes.

The historical significance of this compound extends beyond its synthetic accessibility to its role in advancing understanding of polyhaloalkane chemistry. The successful synthesis and characterization of this compound provided crucial insights into the regioselectivity and stereochemistry of halogen addition reactions to fluorinated alkenes, contributing to the broader field of organofluorine chemistry. This work has implications for the development of specialized materials and intermediates used in various industrial applications where precise control over molecular structure and properties is essential.

Structural Identification and Characterization

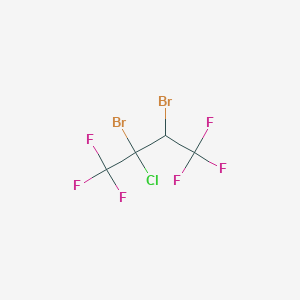

The molecular structure of this compound exhibits a complex arrangement of halogen substituents distributed across a four-carbon chain, creating a molecule with unique electronic and steric properties. The compound features two bromine atoms positioned at carbons 2 and 3, one chlorine atom at carbon 2, and six fluorine atoms distributed as trifluoromethyl groups at both terminal positions of the carbon chain. This substitution pattern results in a highly halogenated molecule where carbon 2 bears both bromine and chlorine substituents, while carbon 3 carries a single bromine atom, creating an asymmetric center that contributes to the compound's stereochemical complexity.

Spectroscopic characterization of this compound has been accomplished using multiple analytical techniques, providing comprehensive structural confirmation. Nuclear magnetic resonance spectroscopy plays a crucial role in structural elucidation, with proton nuclear magnetic resonance revealing characteristic chemical shifts for the hydrogen atoms attached to the halogen-bearing carbons. Fluorine-19 nuclear magnetic resonance spectroscopy provides detailed information about the fluorine environments, particularly the trifluoromethyl groups, which exhibit distinct chemical shifts depending on their proximity to other halogen substituents and their position within the molecular framework.

Mass spectrometry analysis confirms the molecular composition and provides fragmentation patterns characteristic of polyhaloalkanes. The molecular ion peak appears at mass-to-charge ratio 358, consistent with the calculated molecular weight, while fragmentation patterns reveal the systematic loss of halogen atoms and halogenated fragments. These fragmentation pathways provide valuable information about the relative bond strengths within the molecule and the preferred sites for bond cleavage under electron impact conditions.

Table 1: Physical and Spectroscopic Properties of this compound

Nomenclature and Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for naming polyhaloalkanes, reflecting the specific positioning and identity of each halogen substituent within the molecular framework. The name begins with the longest carbon chain, butane, followed by numerical locants indicating the positions of substituents, and alphabetical listing of the halogen substituents with their respective multiplicities. The prefix "2,3-dibromo" indicates the presence of two bromine atoms at positions 2 and 3, while "2-chloro" specifies the chlorine atom location, and "1,1,1,4,4,4-hexafluoro" denotes the six fluorine atoms arranged as trifluoromethyl groups at the terminal positions.

This compound belongs to the broader chemical class of polyhaloalkanes, specifically categorized as a mixed polyhalobutane due to the presence of three different halogen types within a single molecule. The systematic classification places it within the subgroup of perfluoroalkyl-containing compounds, given the presence of the terminal trifluoromethyl groups that impart characteristic perfluoroalkyl properties to portions of the molecule. The compound also falls under the classification of organobromide and organochloride compounds, reflecting its multiple bromine and chlorine substituents that contribute to its unique reactivity profile.

The Chemical Abstracts Service registry number 63573-66-0 provides a unique identifier for this compound within chemical databases and literature, facilitating accurate identification and cross-referencing across different research contexts. The Molecular Descriptor Language number MFCD01862049 serves as an additional identifier within chemical inventory systems, ensuring precise identification for procurement and regulatory purposes. These standardized identifiers are essential for maintaining consistency in chemical nomenclature and facilitating communication within the scientific community.

From a regulatory and environmental classification perspective, this compound is subject to various international protocols governing halogenated organic compounds, particularly those containing bromine and chlorine substituents that may have implications for atmospheric chemistry. The presence of multiple halogen types requires careful consideration of its environmental fate and transport properties, as different halogens exhibit varying degrees of persistence and reactivity in environmental systems.

Significance in Halogenated Compounds Research

The significance of this compound within halogenated compounds research extends far beyond its individual chemical properties to encompass its role as a model system for understanding complex halogen-carbon interactions and as a synthetic intermediate for accessing other valuable organofluorine compounds. The compound serves as an excellent platform for investigating the relative reactivity of different carbon-halogen bonds within a single molecule, providing insights into selective dehalogenation reactions and the factors governing halogen leaving group abilities in polyhaloalkane systems.

Research investigations utilizing this compound have contributed significantly to understanding the stereochemical outcomes of halogenation reactions involving fluorinated alkenes. The formation of stereoisomeric mixtures in defined ratios provides valuable information about the mechanism of halogen addition to carbon-carbon double bonds in the presence of electron-withdrawing fluorine substituents. These studies have implications for developing stereoselective synthetic methodologies and understanding the factors that control stereochemical outcomes in halogenation reactions of fluorinated substrates.

The compound's utility as a synthetic intermediate has been demonstrated through its conversion to various other halogenated derivatives via selective dehalogenation reactions. Treatment with 1,8-diazabicyclo[5.4.0]undec-7-ene selectively removes hydrogen bromide to form bromo-chloro hexafluorobutenes, illustrating the potential for using this compound as a precursor to other valuable fluoroorganic molecules. This selective reactivity pattern provides a foundation for developing synthetic strategies that exploit the differential reactivity of various carbon-halogen bonds within complex polyhaloalkane frameworks.

Table 2: Synthetic Transformations and Research Applications

The fundamental research significance of this compound also encompasses its contribution to understanding halogen bonding interactions and their influence on molecular structure and reactivity. The presence of multiple different halogens within a single molecule provides opportunities to study competitive halogen bonding effects and to understand how different halogen substituents influence overall molecular properties. These investigations have broader implications for materials science, drug design, and catalysis, where halogen bonding interactions play increasingly recognized roles in determining molecular recognition and assembly processes.

Propriétés

IUPAC Name |

2,3-dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBr2ClF6/c5-1(3(8,9)10)2(6,7)4(11,12)13/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMYHDNKORPYGEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(Cl)Br)(C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBr2ClF6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378501 | |

| Record name | 2,3-dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63573-66-0 | |

| Record name | 2,3-dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Conditions

- Reagents: Bromine (Br₂)

- Substrate: Mixture of (E)- and (Z)-2-chloro-1,1,1,4,4,4-hexafluorobut-2-enes

- Solvent: Typically no additional solvent; reaction can be performed neat or in an inert solvent

- Light Source: Sunlight or ultraviolet (UV) irradiation to initiate radical halogenation

- Temperature: Ambient temperature (room temperature)

- Reaction Time: Until bromine color disappears, indicating completion (several hours)

Mechanism and Outcome

Under UV or sunlight, bromine adds across the double bond of the hexafluorobutene, yielding the vicinal dibromide with retention of the chlorine substituent. The reaction proceeds via a radical mechanism facilitated by light, producing a mixture of stereoisomers in approximately a 2:1 ratio (cis/trans or E/Z).

Workup and Purification

- The reaction mixture is washed with saturated sodium sulfite (Na₂SO₃) solution to remove excess bromine.

- The organic layer is dried over magnesium sulfate (MgSO₄).

- The product is isolated by distillation under reduced pressure.

Yield and Characterization

- Yield: Approximately 95% based on starting olefin.

- The product is a mixture of stereoisomers.

- Characterization includes ¹H, ¹⁹F, and ¹³C NMR spectroscopy, mass spectrometry, and elemental analysis.

- Boiling point and refractive index data are also reported.

Representative Experimental Data

| Parameter | Details |

|---|---|

| Starting material | (E,Z)-2-chloro-1,1,1,4,4,4-hexafluorobut-2-ene (9.92 g, 0.05 mol) |

| Bromine amount | 8 g (0.05 mol) |

| Light source | Sunlight or UV irradiation |

| Reaction time | Until bromine color disappears (~several hours) |

| Workup | Wash with saturated Na₂SO₃, dry with MgSO₄ |

| Isolation | Distillation |

| Product yield | 95% |

| Product composition | Mixture of stereoisomers (2:1 ratio) |

| Characterization techniques | ¹H NMR, ¹⁹F NMR, ¹³C NMR, GC-MS |

Subsequent Transformations and Related Reactions

The dibromo-chloro hexafluorobutane can undergo further reactions such as dehydrobromination using bases like potassium hydroxide (KOH) in the presence of tetrabutylammonium bromide (Bu₄NBr) as a phase transfer catalyst. This step converts the dibromo compound into bromo-hexafluorobutene isomers, demonstrating the synthetic utility of the dibromo intermediate.

Summary Table of Preparation Methods

| Step | Reaction Type | Reagents/Conditions | Outcome/Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Halogenation | Br₂, sunlight or UV, room temp, neat or inert solvent | This compound (mixture of stereoisomers) | 95 | Reaction monitored by disappearance of bromine color; stereoisomer ratio ~2:1 |

| 2 | Workup and purification | Wash with Na₂SO₃, dry with MgSO₄, distillation | Pure dibromo-chloro hexafluorobutane | - | Removal of bromine residues and isolation of product |

| 3 | Optional dehydrobromination | KOH + Bu₄NBr, aqueous medium, room temp | Bromo-hexafluorobutene isomers | 80-95 | Phase transfer catalysis enhances reaction |

Research Findings and Notes

- The halogenation reaction is highly efficient and selective under mild conditions.

- The presence of chlorine at position 2 influences the regio- and stereochemistry of bromine addition.

- The reaction proceeds faster under UV irradiation compared to sunlight but both are effective.

- The product mixture contains stereoisomers, which can be separated or used as is depending on downstream applications.

- Spectral data (NMR, MS) confirm the structure and purity of the compound.

- The method is reproducible and scalable for research and industrial applications.

Analyse Des Réactions Chimiques

2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, under basic conditions.

Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form less halogenated derivatives.

Elimination Reactions: Under strong basic conditions, elimination of hydrogen halides can occur, leading to the formation of alkenes.

Common reagents used in these reactions include sodium hydroxide, lithium aluminum hydride, and potassium tert-butoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane is used in various scientific research applications:

Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

Biology: The compound is used in studies involving halogenated organic molecules and their biological interactions.

Medicine: Research into potential pharmaceutical applications, including the development of halogenated drug candidates.

Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of multiple halogens.

Mécanisme D'action

The mechanism of action of 2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane involves its interaction with various molecular targets. The presence of multiple halogens allows it to participate in halogen bonding, which can influence molecular recognition and binding. The compound’s reactivity is largely determined by the electron-withdrawing effects of the fluorine atoms, which stabilize negative charges and enhance electrophilicity.

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

The table below compares 2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane with key analogues:

Research Findings and Industrial Relevance

- Synthetic Versatility : 2,3-Dibromo-2-chloro-... is a key intermediate in synthesizing bistrifluoromethyl allenes (e.g., 11 ), which are valuable in cross-coupling reactions .

- Cost and Availability: Suppliers like Santa Cruz Biotechnology and CymitQuimica offer the compound at premium prices (e.g., ~€262/5g), reflecting its niche applications .

Activité Biologique

2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane (CAS No. 63573-66-0) is a halogenated organic compound with significant chemical stability and potential biological activity. Its unique structure, characterized by multiple halogen substituents, allows it to interact with various biological systems. This article explores the biological activity of this compound, focusing on its synthesis, chemical properties, and relevant case studies.

Molecular Formula: C₄HBr₂ClF₆

Molecular Weight: 358.30 g/mol

Boiling Point: 78°C at 15 mmHg

Structure:

- SMILES: BrC(C(Cl)(Br)C(F)(F)F)C(F)(F)F

- InChIKey: ZMYHDNKORPYGEM-UHFFFAOYSA-N

The compound is known for its high fluorine content and the presence of bromine and chlorine atoms, which contribute to its reactivity and potential applications in various fields including pharmaceuticals and agrochemicals.

Synthesis

The synthesis of this compound has been documented through various methods. One notable approach involves the reaction of 1,1,1,4,4,4-hexafluorobut-2-ene with bromine under UV irradiation to yield the dibromo compound in high yield (95%) . The process can be summarized as follows:

- Starting Material: 1,1,1,4,4,4-Hexafluorobut-2-ene

- Reagents: Bromine (Br₂)

- Conditions: UV irradiation

- Yield: 95%

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and enzymes. The halogen atoms can form strong bonds with nucleophilic sites in these molecules, potentially leading to enzyme inhibition or modification of protein function.

Toxicological Studies

Preliminary studies indicate that this compound exhibits irritant properties . Its toxicity profile suggests that exposure may lead to adverse effects on human health and the environment. Detailed toxicological assessments are necessary to establish safe handling guidelines.

Table 1: Reaction Conditions for Dehydrobromination

| Entry | Solvent | Base | Conditions (°C/h) | Conversion (%) |

|---|---|---|---|---|

| 1 | Et₂O | iPr₂NEt (1) | 20/18 | 60 |

| 2 | Et₂O | iPr₂NEt (1) | 20/18 | 95 |

| 3 | Et₂O | DBU (1) | 20/1 | 95 |

| 4 | diglyme | DBU (1) | 20/18 | 60 |

| 5 | diglyme | DBU (2) | 20/1 | 100 |

| 6 | H₂O | KOH (1) | 20/18 | 55 |

| 7 | H₂O | KOH (1.3) | 20/2 | 100 |

This table summarizes the effectiveness of various bases and solvents in facilitating dehydrobromination reactions involving the compound .

Q & A

Q. What are the optimized synthetic routes for 2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane, and how do reaction conditions influence yield and purity?

- Methodology : Base-induced dehydrohalogenation is a common method. For example, reactions with strong bases like KOH in polar solvents (e.g., ethanol) at controlled temperatures (50–70°C) can yield fluorinated allenes or alkenes, depending on stoichiometry. Catalytic hydrodechlorination using Pd/C or Ni-based catalysts under hydrogen flow (1–3 bar, 80–120°C) is also effective for selective halogen removal . Optimization requires monitoring via GC-MS or HPLC to track intermediates and byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can spectral features distinguish structural isomers?

- Methodology :

- IR Spectroscopy : Peaks at 1100–1250 cm⁻¹ (C-F stretching) and 500–700 cm⁻¹ (C-Br/C-Cl) confirm halogen presence. Isomers (e.g., Z/E configurations) show distinct C=C stretching frequencies (~1650–1750 cm⁻¹) .

- Mass Spectrometry : Molecular ion clusters (M⁺, M+2, M+4) indicate bromine/chlorine isotopes. Fragmentation patterns (e.g., loss of Br or Cl) differentiate substitution sites .

- NMR : ¹⁹F NMR resolves CF₃ groups (δ −60 to −70 ppm), while ¹H NMR distinguishes allylic protons (δ 4.5–6.0 ppm for Z/E isomers) .

Q. What safety protocols are recommended for handling this compound given its potential toxicity?

- Methodology : Use fume hoods with HEPA filters and impermeable gloves (e.g., nitrile). Toxicity assessments for analogous compounds (e.g., LC₅₀ < 3 ppm in rats) suggest strict exposure limits (<1 ppm airborne). Emergency protocols should include activated carbon filtration for spills and immediate decontamination with sodium bicarbonate solutions .

Advanced Research Questions

Q. How do base selection and reaction conditions influence product distribution in dehydrohalogenation reactions?

- Methodology : Strong bases (e.g., NaNH₂) favor elimination pathways, producing fluorinated allenes (e.g., 1,1,1,4,4,4-hexafluorobut-2-enes), while weaker bases (e.g., K₂CO₃) may lead to partial substitution. Solvent polarity and temperature modulate reaction kinetics: nonpolar solvents (e.g., THF) reduce side reactions like hydrolysis. Quantitative analysis via GC-MS and DFT calculations can map transition states to predict selectivity .

Q. What analytical methods are suitable for detecting environmental residues, and what are their detection limits?

- Methodology : Gas chromatography with electron capture detection (GC-ECD) achieves detection limits of 0.2 ppb for halogenated alkanes in water. Solid-phase microextraction (SPME) pre-concentration enhances sensitivity. For air samples, tandem MS (MS/MS) coupled with thermal desorption detects sub-ppt levels. Validation requires spiked recovery tests (80–120%) and cross-calibration with certified standards .

Q. How can computational chemistry predict environmental persistence and degradation pathways?

- Methodology : Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) to assess susceptibility to hydrolysis or photolysis. For example, C-Br bonds (BDE ~65 kcal/mol) are more labile than C-Cl (~85 kcal/mol). Molecular dynamics simulations model atmospheric lifetimes, while QSAR models estimate bioaccumulation potential (log Kow > 4 suggests high persistence) .

Q. How does stereochemistry influence reactivity in catalytic systems?

- Methodology : Z isomers (e.g., (Z)-2,3-dichloro-hexafluorobutene) exhibit higher reactivity in Pd-catalyzed coupling due to steric alignment with catalyst active sites. Stereoselective synthesis requires chiral ligands (e.g., BINAP) or enantioselective crystallization. X-ray crystallography (e.g., CCDC 1828960) and circular dichroism (CD) verify configurations .

Data Contradiction Analysis

- Example : reports base-induced elimination to form allenes, while describes catalytic hydrodechlorination yielding alkenes. Contradictions arise from differing mechanisms (elimination vs. substitution). Researchers should compare activation energies (via Arrhenius plots) and characterize intermediates (e.g., using in-situ IR) to resolve pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.